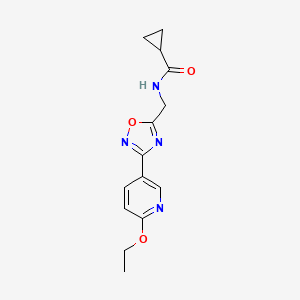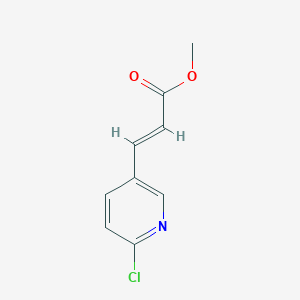
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the molecular formula C10H10ClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to an acrylate group . The exact structure can be determined using techniques such as X-ray diffraction . The molecular weight of the compound is 211.65 .科学的研究の応用
MCP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, particularly as a catalyst for the synthesis of substituted pyridines. It is also used as a starting material in the synthesis of various pharmaceuticals and other organic compounds. MCP can also be used in the synthesis of polymers, such as polyurethanes, and in the manufacture of dyes and pigments.
作用機序
MCP is a reactive compound that can form stable complexes with other molecules. It can act as an electrophile, meaning it can react with nucleophiles such as amines, alcohols, and thiols. The reaction between MCP and the nucleophile is catalyzed by a Lewis acid such as aluminum chloride.
Biochemical and Physiological Effects
MCP has not been studied extensively for its biochemical and physiological effects. However, it is known to be a strong irritant to the eyes and skin. Inhalation of MCP can cause respiratory irritation and coughing. Ingestion of MCP can cause nausea, vomiting, and abdominal pain.
実験室実験の利点と制限
MCP has several advantages when used in laboratory experiments. It is a relatively inexpensive compound to purchase, and it is also relatively easy to synthesize. Additionally, MCP is a very reactive compound, which makes it useful for a variety of synthetic reactions. However, MCP is also a very strong irritant, and precautions must be taken to avoid contact with the skin and eyes.
将来の方向性
MCP is a versatile compound with a variety of potential applications. Further research is needed to explore the potential of MCP in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, more research is needed to better understand the biochemical and physiological effects of MCP. Finally, further research is needed to develop safer methods of synthesizing and handling MCP in laboratory experiments.
合成法
MCP is synthesized from methyl acrylate and 6-chloropyridine by a reaction known as a Friedel-Crafts alkylation. This reaction involves the addition of an alkyl group to an aromatic ring, which in this case is the 6-chloropyridine. The reaction is catalyzed by a Lewis acid such as aluminum chloride, and the resulting product is MCP.
Safety and Hazards
The compound is labeled with a warning signal word . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
methyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWAMJBCWMMGCH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

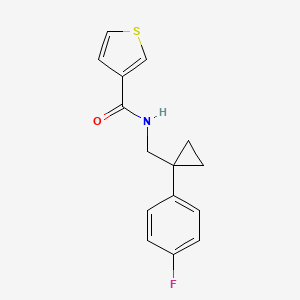
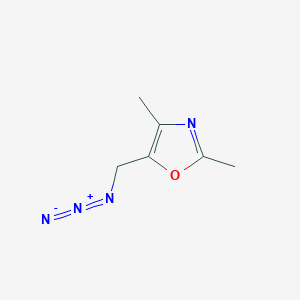

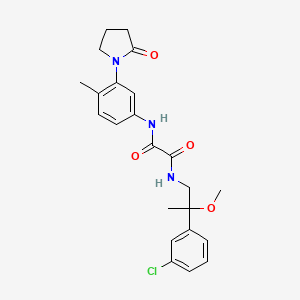

![Ethyl 1-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2660132.png)
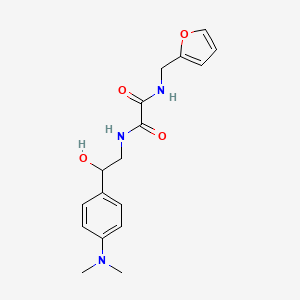
![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2660134.png)
![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660136.png)
![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)
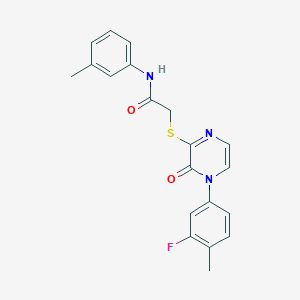

![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)
